3,5-Di-tert-butyl-4-hydroxybenzonitrile
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C15H21NO. It is a crystalline powder that appears light yellow in color. This compound is known for its stability and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butyl-4-hydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-di-tert-butylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent quality and yield. The compound is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the stabilization of the phenolic hydroxyl group, which prevents oxidative damage to cells and tissues .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3,5-Di-tert-butyl-4-hydroxybenzonitrile is unique due to its combination of stability and reactivity. The presence of both tert-butyl groups and a nitrile group provides distinct chemical properties that make it valuable in various applications .
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXIIOLURNATOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173636 | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-88-1 | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1988-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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